molecular formula C12H11NO2 B13131417 1-(5-Methoxyisoquinolin-1-yl)ethanone

1-(5-Methoxyisoquinolin-1-yl)ethanone

Cat. No.: B13131417
M. Wt: 201.22 g/mol
InChI Key: ACIJGNHSKBJXLP-UHFFFAOYSA-N
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Description

1-(5-Methoxyisoquinolin-1-yl)ethanone is a chemical compound belonging to the class of isoquinoline derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(5-Methoxyisoquinolin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-methoxyisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(5-Methoxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Methoxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(5-Methoxyisoquinolin-1-yl)ethanone can be compared with other isoquinoline derivatives, such as:

    1-(7-Methoxyisoquinolin-1-yl)ethanone: This compound has a similar structure but with the methoxy group at a different position, which can lead to differences in biological activity and chemical reactivity.

    2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone: This compound contains a thioether linkage, which can impart different chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(5-methoxyisoquinolin-1-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)12-10-4-3-5-11(15-2)9(10)6-7-13-12/h3-7H,1-2H3

InChI Key

ACIJGNHSKBJXLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC=C2OC

Origin of Product

United States

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